

Early Physiological Effects of Lactosucrose: A Technical Guide

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Compound of Interest

Compound Name: **Lactosucrose**

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An In-depth Examination of the Prebiotic, Mineral-Absorbing, and Metabolic Impact of **Lactosucrose** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the foundational research on the physiological effects of **lactosucrose**, a trisaccharide composed of galactose, glucose, and fructose. The following sections detail the quantitative outcomes of early clinical and preclinical studies, provide in-depth experimental methodologies, and visualize the key physiological pathways influenced by **lactosucrose** consumption.

Prebiotic Effects on Gut Microbiota

Early research consistently demonstrated the potent prebiotic activity of **lactosucrose**, primarily through the selective stimulation of beneficial gut bacteria, most notably *Bifidobacterium* species.

Quantitative Data on Gut Microbiota Modulation

The administration of **lactosucrose** has been shown to significantly alter the composition of the gut microbiota. The following table summarizes the key quantitative findings from an early human study.

Study Participant Group	Dosage	Duration	Change in Bifidobacterium sp.	Change in Fecal Ammonia	Reference
8 Healthy Volunteers	6 g/day	8 weeks	Significant increase in number and percentage of total bacteria[1]	Significant decrease after 4 and 8 weeks[1]	Ohkusa et al., 1995[1]

Experimental Protocol: Human Fecal Flora Analysis

Objective: To investigate the influence of **lactosucrose** on the intestinal flora of healthy volunteers.[1]

Subjects: Eight healthy volunteers (4 male, 4 female, aged 34 ± 4 years).[1]

Intervention: 6 g of **lactosucrose** administered daily for 8 weeks.[1]

Sample Collection and Analysis:

- Fecal samples were collected before and during the administration of **lactosucrose**.[1]
- Fecal microflora were analyzed to determine the number and percentage of *Bifidobacterium* sp. in relation to total bacteria.[1]
- Bacterial metabolites, including fecal ammonia, fatty acids, and phenols, were quantified.[1]
- Fecal pH and moisture content were also measured.[1]

Enhancement of Mineral Absorption

A significant physiological effect of **lactosucrose** is its ability to enhance the intestinal absorption of essential minerals, particularly calcium, magnesium, and phosphorus.

Quantitative Data on Mineral Absorption

Clinical and preclinical studies have quantified the increased absorption of several key minerals following **lactosucrose** supplementation.

Study Type	Subject	Dosage	Duration	Effect on Calcium Absorption	Effect on Magnesium Absorption	Effect on Phosphorus Absorption	Reference
Human Clinical Trial	Young Women	6.0 g twice daily	92 weeks	Apparent absorption and retention significantly higher (p<0.05) [2][3]	Apparent absorption and retention significantly higher (p<0.05) [2][3]	Apparent absorption significantly higher (p<0.05) [2][3]	Teramoto et al., 2006[2][3]
Animal Study	Growing Female Rats	Not specified	Not specified	Apparent 45Ca absorption and accumulation in femur and tibia significantly higher	Not specified	Not specified	Kishino et al., 2006[4]
Human Infant Study	Infants	Lactose-containing formula	Not specified	Net absorption and retention significantly greater	Absorption significantly enhanced	Net retention significantly enhanced	Ziegler & Fomon, 1983[2]

Experimental Protocol: Human Mineral Balance Study

Objective: To determine the effect of long-term administration of **lactosucrose** on intestinal calcium, magnesium, and phosphorus absorption.[2][3]

Study Design: A 6-day mineral balance study conducted between weeks 56 and 60 of a 96-week randomized, single-blind, parallel-group study.[2][3]

Subjects: Healthy young women.[2]

Intervention:

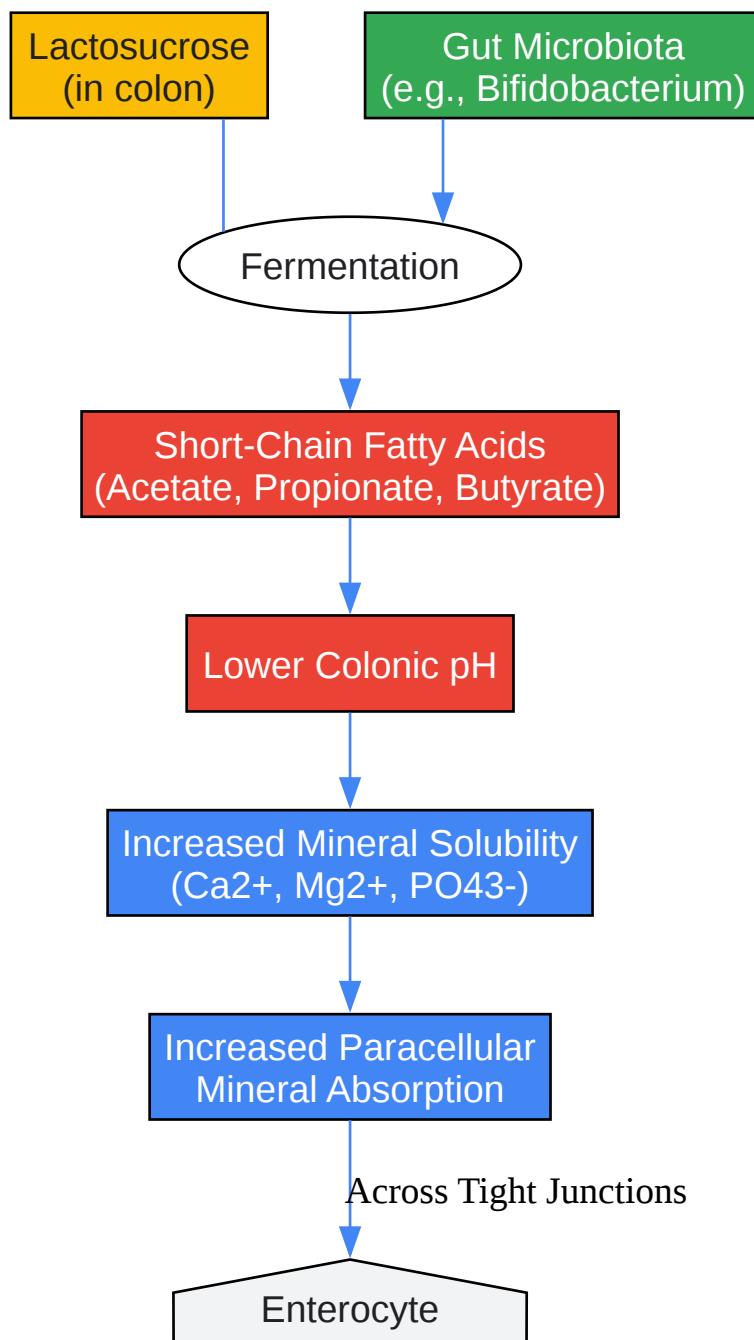
- **Lactosucrose** (LS) group (n=9): 6.0 g twice daily.[2][3]
- Placebo (maltose) group (n=8): 6.0 g twice daily.[2][3]

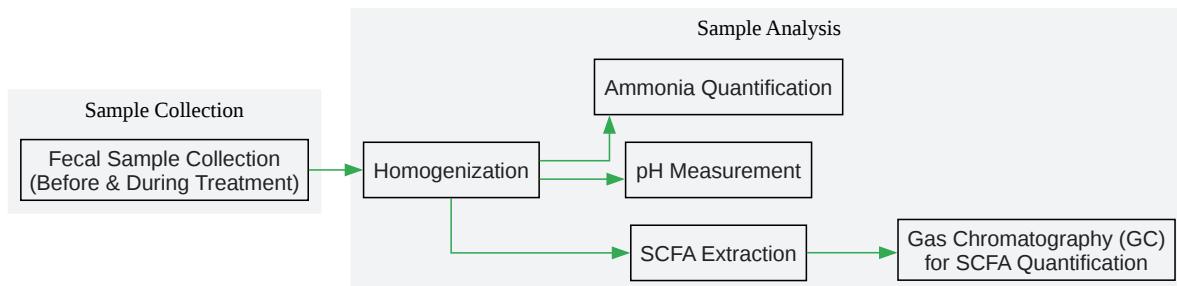
Protocol:

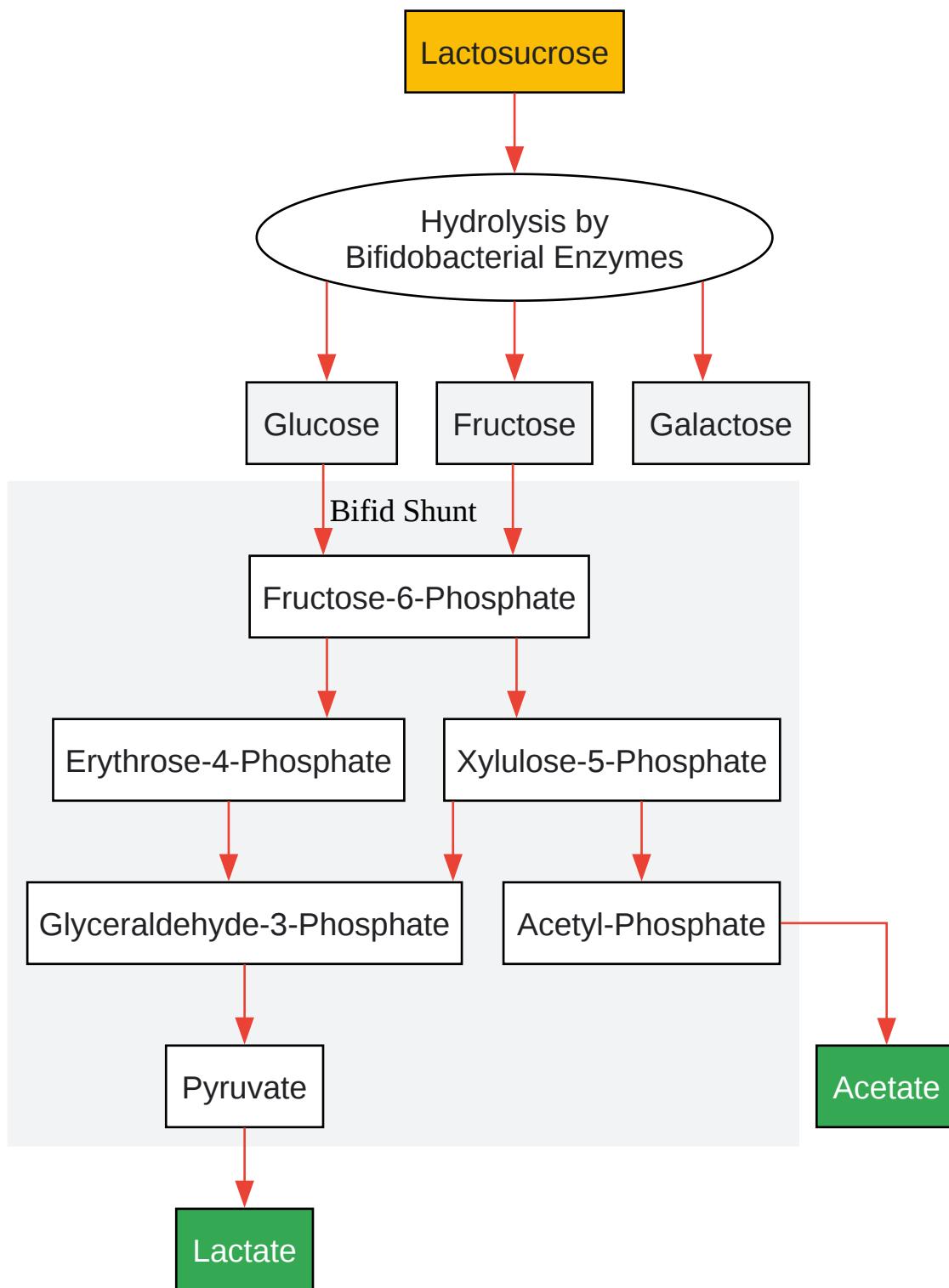
- Acclimation Period: 8-day acclimation period prior to the balance study.[2][3]
- Controlled Diet: Daily calcium intake was set at 400 mg.[2][3]
- Sample Collection: All feces and urine were collected each day for 6 consecutive days.[2][3]
- Analysis: Fecal and urinary mineral content (calcium, magnesium, phosphorus) were analyzed to determine apparent absorption and retention.[2][3]

Signaling Pathway: Lactosucrose-Mediated Enhancement of Mineral Absorption

The enhanced absorption of minerals is primarily attributed to the fermentation of **lactosucrose** by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) and a subsequent decrease in colonic pH.





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